

An In-depth Technical Guide to the Thermochemical Data of Dihydrojasmone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrojasmone

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This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for **Dihydrojasmone** (3-methyl-2-pentyl-2-cyclopenten-1-one). Due to a lack of readily available experimental thermochemical data in the current literature, this document presents predicted values and outlines the standard experimental protocols that would be employed for their determination.

Physicochemical Properties of Dihydrojasmone

Dihydrojasmone is a synthetic aroma compound with a characteristic fruity, jasmine-like odor. [1] It is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ O	[1][2]
Molecular Weight	166.26 g/mol	[2]
Boiling Point	120-121 °C at 12 mmHg	[3]
112 °C	[1]	
Density	0.916 g/mL at 25 °C	[3]
0.9120 – 0.9220 kg/L at 20°C		
Flash Point	96 °C (closed cup)	[2][3]
Refractive Index	n ₂₀ /D 1.479	[3]
1.4760 – 1.4810 at 20°C		
Vapor Pressure	0.010000 mmHg @ 20.00 °C	[4]
Appearance	Colorless to pale yellow liquid	[1]

Predicted Thermochemical Data

The following table presents predicted thermochemical data for **Dihydrojasmane**, calculated using the Joback Method. It is important to note that these are theoretical estimations and have not been experimentally verified.

Property	Value	Unit	Temperature (K)
Ideal Gas Heat Capacity (Cpg)	367.24	J/mol·K	547.97
383.69	J/mol·K	582.48	
399.40	J/mol·K	616.98	
414.36	J/mol·K	651.49	
428.57	J/mol·K	685.99	
442.06	J/mol·K	720.50	
454.82	J/mol·K	755.00	
Enthalpy of Formation (hf)	Not Available		
Gibbs Free Energy of Formation (gf)	Not Available		
Entropy (S)	Not Available		

Source: Cheméo[5]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties such as enthalpy of formation, heat capacity, and entropy for an organic compound like **Dihydrojasmone** would typically involve calorimetric and spectroscopic techniques.

3.1. Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[6]

- **Bomb Calorimetry (for Enthalpy of Combustion and Formation):** This technique is used to measure the heat of combustion of a substance.[7] The organic compound is placed in a sealed container (the "bomb"), which is filled with oxygen and submerged in a known volume

of water.[6] The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[6] By measuring this temperature change and knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated. The standard enthalpy of formation can then be derived using Hess's Law.

- Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It can be used to determine the heat capacity of **Dihydrojasmone** as a function of temperature. The instrument measures the difference in heat flow between the sample and a reference material.[8]

3.2. Spectroscopy

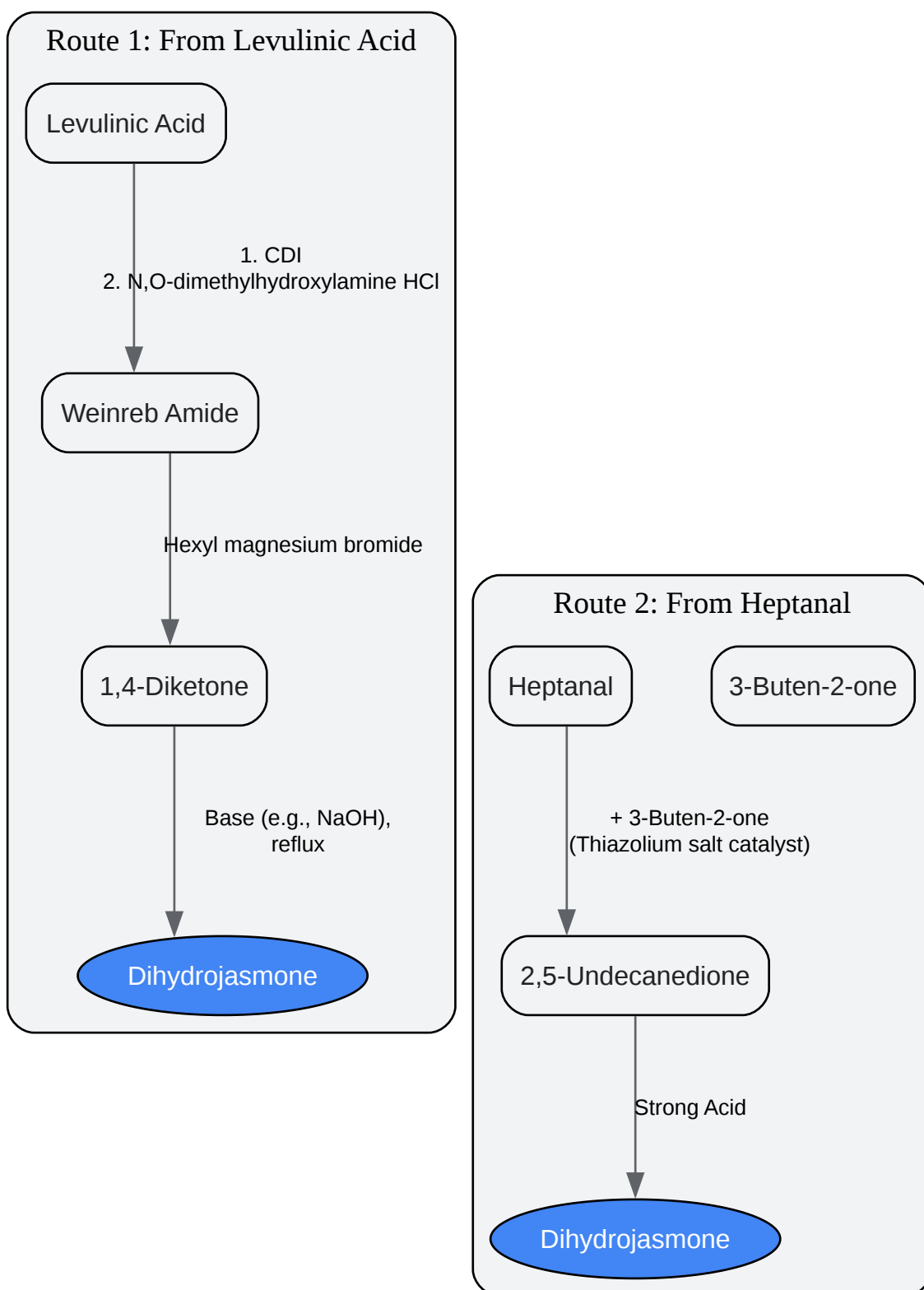
Spectroscopic methods can be used to determine thermodynamic quantities by analyzing the energy levels of a molecule.[9]

- Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to determine the fundamental vibrational frequencies of a molecule. From these frequencies, statistical thermodynamics can be used to calculate the vibrational contributions to the heat capacity, entropy, and other thermodynamic functions.
- Microwave Spectroscopy: This technique can provide information about the rotational energy levels of a molecule, which can be used to calculate the rotational contributions to the thermodynamic properties.

Synthesis of Dihydrojasmone

One common method for the synthesis of **Dihydrojasmone** is through the intramolecular aldol condensation of 2,5-undecanedione.[2] This precursor can be prepared by the reaction of heptanal with 3-buten-2-one.[2] Another synthetic route starts from levulinic acid.[10]

Below is a diagram illustrating a generalized synthesis pathway for **Dihydrojasmone**.



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Caption: Synthesis Pathways for **Dihydrojasmone**.

Conclusion

While experimental thermochemical data for **Dihydrojasmane** is not extensively documented in publicly available literature, this guide provides key physicochemical properties and predicted thermochemical values. Furthermore, it outlines the standard, well-established experimental methodologies that would be utilized to obtain accurate thermochemical data for this compound. The provided synthesis pathways offer valuable information for researchers in the fields of organic synthesis and fragrance chemistry. Further experimental investigation is warranted to definitively determine the thermochemical properties of **Dihydrojasmane**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of Dihydrojasmane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670601#thermochemical-data-for-dihydrojasmane]

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